Dimethyl bromomalonate
Overview
Description
Dimethyl bromomalonate is a chemical compound that is often used in organic synthesis. It is a derivative of malonic acid where two of the hydrogen atoms are replaced by methyl groups and one of the carboxylic acid groups is replaced by a bromine atom. This compound is particularly useful in various chemical reactions due to the presence of the bromine atom, which can be readily substituted, and the active methylene group, which is highly reactive in nucleophilic addition reactions.
Synthesis Analysis
The synthesis of dimethyl bromomalonate-related compounds can involve various strategies. For instance, the synthesis of triorganotin bromides with dimethylamino groups has been described, showcasing the solubility properties of these compounds in different solvents and their dissociation behavior in water . Another approach involves the electrochemical dearomatizing spirocyclization of alkynes with dimethyl 2-benzylmalonates, which avoids the use of noble-metal reagents and sacrificial chemical oxidants . Additionally, the organocatalytic conjugate addition of dimethyl bromomalonate to nitroalkenes has been used for the highly enantioselective synthesis of nitrocyclopropanes .
Molecular Structure Analysis
The molecular structure of compounds derived from dimethyl bromomalonate can be quite complex. For example, an X-ray investigation of triorganotin cations derived from dimethyl bromomalonate revealed a ionic structure in the solid state and provided insights into the molecular geometry of the triorganotin cation . The molecular structure of other metal complexes, such as cobalt(III) bromide trihydrate, has also been determined, which can be relevant for the asymmetric synthesis of amino acids .
Chemical Reactions Analysis
Dimethyl bromomalonate participates in a variety of chemical reactions. It has been used in the Bingel-Hirsch addition to La@C2v-C82, a type of endohedral metallofullerene, to explore the thermodynamics and kinetics of the reaction . The Diels-Alder reaction with 3,4-dialkoxyfurans has been employed to synthesize adducts that are useful in the stereospecific synthesis of lyxopyranosyl C-glycosides . Moreover, reactions with diethyl bromomalonate have been studied, showing its reactivity with tertiary aliphatic amines and its ability to undergo transformations with reactive halogen compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl bromomalonate and its derivatives are influenced by their molecular structure. The solubility behavior in polar and apolar solvents, as well as the dissociation in water, are key properties that have been observed for triorganotin bromides . The electrochemical properties are also significant, as seen in the electrochemical dearomatizing spirocyclization reactions . The reactivity of the active methylene group in dimethyl bromomalonate is a crucial chemical property that enables its use in various synthetic applications, such as the synthesis of nitrocyclopropanes .
Scientific Research Applications
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Organic Chemistry
- Dimethyl bromomalonate undergoes a manganese (III)-promoted free-radical chain addition reaction with olefins, yielding dimethyl 2-bromoalkylmalonates . This reaction is useful in the synthesis of various organic compounds.
- It also reacts readily with arylnitroso compounds to yield the corresponding N-aryl-C,C-dimethoxycarbonylnitrones . This reaction is used in the synthesis of nitrones, which are useful intermediates in organic synthesis.
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Synthesis of Nitrocyclopropanes
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Michael Addition
properties
IUPAC Name |
dimethyl 2-bromopropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO4/c1-9-4(7)3(6)5(8)10-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMOJKROKMMQBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60235811 | |
Record name | Dimethyl bromomalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl bromomalonate | |
CAS RN |
868-26-8 | |
Record name | 1,3-Dimethyl 2-bromopropanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl bromomalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 868-26-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175888 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl bromomalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl bromomalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIMETHYL BROMOMALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2V5M6E7E6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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